molecular formula C8H14ClN B6224963 2-ethynyl-1-methylpiperidine hydrochloride CAS No. 2768327-17-7

2-ethynyl-1-methylpiperidine hydrochloride

Cat. No. B6224963
CAS RN: 2768327-17-7
M. Wt: 159.7
InChI Key:
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Description

2-Ethynyl-1-methylpiperidine hydrochloride (EMPH) is a synthetic molecule that is used in a variety of laboratory experiments and applications. It is a colorless, crystalline solid that is soluble in water and is used as a reagent in organic synthesis. EMPH is a versatile reagent that can be used in a number of different reactions, including cyclization, alkylation, and condensation reactions. It is also used in the synthesis of various drugs, including opioids and anticonvulsants.

Mechanism of Action

2-ethynyl-1-methylpiperidine hydrochloride is a versatile reagent that can be used in a variety of different reactions. The mechanism of action of 2-ethynyl-1-methylpiperidine hydrochloride depends on the reaction in which it is used. In cyclization reactions, 2-ethynyl-1-methylpiperidine hydrochloride acts as an electrophile and reacts with a nucleophile to form a cyclic compound. In alkylation reactions, 2-ethynyl-1-methylpiperidine hydrochloride acts as a nucleophile and reacts with an electrophile to form an alkylated product. In condensation reactions, 2-ethynyl-1-methylpiperidine hydrochloride acts as a nucleophile and reacts with an electrophile to form a condensation product.
Biochemical and Physiological Effects
2-ethynyl-1-methylpiperidine hydrochloride has a variety of biochemical and physiological effects. It is used in the synthesis of a variety of different compounds, including opioids and anticonvulsants. It is also used as a reagent in organic synthesis, and is used in a variety of reactions, including cyclization, alkylation, and condensation reactions. 2-ethynyl-1-methylpiperidine hydrochloride is also used in the synthesis of a variety of other compounds, including amino acids, peptides, and natural products.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-ethynyl-1-methylpiperidine hydrochloride in laboratory experiments is its versatility. It can be used in a variety of different reactions, including cyclization, alkylation, and condensation reactions. It is also a relatively inexpensive reagent and can be easily synthesized. The main limitation of using 2-ethynyl-1-methylpiperidine hydrochloride in laboratory experiments is its toxicity. It is a toxic compound and must be handled with care.

Future Directions

In the future, 2-ethynyl-1-methylpiperidine hydrochloride has the potential to be used in the synthesis of a variety of different compounds, including drugs, peptides, and natural products. It could also be used in the synthesis of a variety of different polymers, such as polyurethanes and polyesters. Additionally, 2-ethynyl-1-methylpiperidine hydrochloride could be used in the synthesis of a variety of different catalysts, such as Lewis acids and Brønsted acids. Finally, 2-ethynyl-1-methylpiperidine hydrochloride could be used in the synthesis of a variety of different dyes and pigments.

Synthesis Methods

2-ethynyl-1-methylpiperidine hydrochloride is synthesized using a variety of methods, depending on the desired product. The most common method of synthesis involves the reaction of ethynyl chloride and 1-methylpiperidine in the presence of a base. This reaction produces 2-ethynyl-1-methylpiperidine hydrochloride and a by-product of acetic acid. Other methods of synthesis for 2-ethynyl-1-methylpiperidine hydrochloride include the reaction of ethynyl bromide and 1-methylpiperidine in the presence of a base, as well as the reaction of ethynyl iodide and 1-methylpiperidine in the presence of a base.

Scientific Research Applications

2-ethynyl-1-methylpiperidine hydrochloride has a variety of applications in scientific research. It is used in the synthesis of a variety of different compounds, including opioids and anticonvulsants. It is also used as a reagent in organic synthesis, and is used in a variety of reactions, including cyclization, alkylation, and condensation reactions. 2-ethynyl-1-methylpiperidine hydrochloride is also used in the synthesis of a variety of other compounds, including amino acids, peptides, and natural products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethynyl-1-methylpiperidine hydrochloride involves the reaction of 1-methylpiperidine with acetylene followed by hydrochloric acid treatment.", "Starting Materials": [ "1-methylpiperidine", "acetylene", "hydrochloric acid" ], "Reaction": [ "1. 1-methylpiperidine is reacted with acetylene in the presence of a palladium catalyst to form 2-ethynyl-1-methylpiperidine.", "2. The resulting product is then treated with hydrochloric acid to form 2-ethynyl-1-methylpiperidine hydrochloride." ] }

CAS RN

2768327-17-7

Product Name

2-ethynyl-1-methylpiperidine hydrochloride

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

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